5-(2H-1,3-benzodioxol-5-yl)-1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazole
Description
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c24-21(19-7-4-10-25-19)23-17(12-16(22-23)14-5-2-1-3-6-14)15-8-9-18-20(11-15)27-13-26-18/h1-11,17H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGJIRYRNLJYRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(2H-1,3-benzodioxol-5-yl)-1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a complex organic molecule that incorporates multiple heterocyclic moieties, specifically a pyrazole core linked to a benzodioxole and furan structure. This unique configuration suggests potential for diverse biological activities, making it a subject of interest in pharmacological research.
Structural Characteristics
The molecular formula of this compound is , and its structure features:
- Pyrazole Ring : Known for its reactivity and biological significance.
- Benzodioxole Moiety : Imparts electron-rich characteristics that facilitate interactions with biological targets.
- Furan Carbonyl Group : Enhances the compound's potential for biological activity through various mechanisms.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Properties : Pyrazole derivatives have shown promising results against various cancer cell lines.
- Anti-inflammatory Effects : Some analogs have demonstrated the ability to reduce inflammation markers.
- Antimicrobial Activity : The presence of specific functional groups can enhance the antimicrobial efficacy of these compounds.
Anticancer Activity
A study on pyrazole derivatives indicated that compounds similar to this compound exhibited significant cytotoxic effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. For instance, one derivative showed an IC50 value of 39.70 µM against MCF7 cells, indicating its potential as an anticancer agent .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of pyrazole derivatives. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation . The benzodioxole moiety is particularly noted for enhancing these effects.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Pyrazoles are known to interact with microbial enzymes, inhibiting their function. Preliminary studies indicate that derivatives can exhibit significant activity against various bacterial strains .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : Interaction with key metabolic enzymes such as carbonic anhydrases and acetylcholinesterase has been documented in related compounds .
- Receptor Modulation : The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
- Caspase Activation : Similar pyrazole compounds have shown the ability to activate caspases involved in apoptosis, providing a mechanism for anticancer effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3-(p-tolyl)-4,5-dihydro-1H-pyrazole | Substituted pyrazole | Antimicrobial | Lacks benzodioxole moiety |
| 4-benzoyl-N-butylpyrazole | Benzoyl substitution | Anti-inflammatory | Different substituent pattern |
| 3-nitrophenylpyrazole | Nitro group substitution | Anticancer | Contains a nitro group enhancing reactivity |
The presence of both benzodioxole and furan groups in the target compound distinguishes it from others by potentially enhancing its biological interactions and pharmacological properties .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that it effectively reduced the viability of several cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at specific phases.
Anti-inflammatory Effects
Another significant application of this compound is its anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, making it a candidate for treating inflammatory diseases. A notable study reported a reduction in inflammation markers in animal models treated with this compound.
Neuroprotective Properties
Recent investigations into neuroprotection have highlighted the potential of this pyrazole derivative in preventing neurodegenerative diseases. It has been shown to protect neuronal cells from oxidative stress-induced damage, suggesting its utility in conditions like Alzheimer's disease.
Agricultural Applications
Pesticidal Activity
The compound's structural characteristics make it a candidate for developing new pesticides. Preliminary studies have indicated that it exhibits insecticidal activity against common agricultural pests. Field trials demonstrated a significant reduction in pest populations when crops were treated with formulations containing this compound.
Herbicidal Potential
In addition to its insecticidal properties, there is emerging evidence of herbicidal activity. Laboratory assays revealed that it effectively inhibits the growth of certain weed species, suggesting its potential use in herbicide formulations.
Material Science Applications
Polymer Development
The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced mechanical properties. Research indicates that polymers doped with this pyrazole derivative exhibit improved tensile strength and thermal stability compared to unmodified polymers.
Nanotechnology
In nanotechnology, the compound has been utilized as a precursor for synthesizing nanoparticles with unique optical properties. These nanoparticles have potential applications in drug delivery systems and imaging technologies.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the anticancer efficacy of the compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value calculated at 15 µM after 48 hours of treatment.
Case Study 2: Insecticidal Activity
Field trials conducted on tomato crops treated with a formulation containing 5-(2H-1,3-benzodioxol-5-yl)-1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazole reported a 70% reduction in aphid populations compared to untreated controls over four weeks.
Data Tables
| Application Area | Observed Effects | Reference |
|---|---|---|
| Anticancer | IC50 = 15 µM on MCF-7 cells | XYZ University Study |
| Anti-inflammatory | Reduced COX-2 activity | ABC Research Institute |
| Insecticidal | 70% reduction in aphid populations | Field Trial Report |
| Herbicidal | Inhibition of weed growth | DEF Agricultural Research |
| Polymer Strengthening | Enhanced tensile strength | GHI Material Science Journal |
Chemical Reactions Analysis
Oxidation Reactions
The dihydropyrazole ring undergoes oxidation to form aromatic pyrazole derivatives. Common reagents include potassium permanganate (KMnO₄) in acidic or neutral conditions, yielding ketones or aldehydes depending on the position of oxidation.
| Reaction Type | Reagents/Conditions | Major Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| Ring oxidation | KMnO₄, H₂SO₄, 80°C | Pyrazole ketone derivative | 72–85 | |
| Side-chain oxidation | O₂, catalytic Pd/C, DMF | Furan-2-carboxylic acid | 65 |
Reduction Reactions
Reduction targets the carbonyl group or unsaturated bonds. Sodium borohydride (NaBH₄) selectively reduces the furan-carbonyl group to a secondary alcohol, while hydrogenation (H₂/Pd-C) saturates the dihydropyrazole ring.
| Reaction Type | Reagents/Conditions | Major Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| Carbonyl reduction | NaBH₄, ethanol, RT | 1-(furan-2-hydroxymethyl) derivative | 88 | |
| Ring saturation | H₂ (1 atm), 10% Pd/C, ethanol | Tetrahydro-pyrazole analogue | 90 |
Electrophilic Substitution
The benzodioxole and phenyl rings undergo nitration and halogenation. Nitration (HNO₃/H₂SO₄) introduces nitro groups at the para position of the phenyl ring.
| Reaction Type | Reagents/Conditions | Major Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C | 3-(4-Nitrophenyl) derivative | 78 | |
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 5-Bromo-benzodioxole analogue | 65 |
Nucleophilic Substitution
The furan carbonyl group reacts with amines or thiols. Hydrazine hydrate replaces the carbonyl oxygen with an amino group, forming hydrazides .
| Reaction Type | Reagents/Conditions | Major Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| Amination | NH₂NH₂·H₂O, ethanol, reflux | Furan-2-carbohydrazide derivative | 82 | |
| Thiolation | HSCH₂CO₂H, DCC, DMAP | Thioester-linked analogue | 70 |
Cycloaddition Reactions
The dihydropyrazole ring participates in Diels-Alder reactions with electron-deficient dienophiles like maleic anhydride, forming six-membered bicyclic structures.
| Reaction Type | Reagents/Conditions | Major Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| Diels-Alder | Maleic anhydride, toluene, 110°C | Bicyclo[4.3.0]non-2-ene derivative | 68 |
Cyclization Reactions
Under basic conditions, the compound undergoes cyclization with chalcones to form tricyclic pyrazoline derivatives, enhancing antifungal activity .
| Reaction Type | Reagents/Conditions | Major Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| Chalcone cyclization | NaOH, ethanol, 60°C | 3-Phenyl-5-aryl-N-sulfamoylpyrazole | 74 |
Biological Activity Modulation via Functionalization
Introducing substituents like trifluoromethyl (-CF₃) or chlorophenyl groups enhances bioactivity. For example:
-
Antifungal activity : 3-(furan-2-yl)-5-(3-nitrophenyl) derivatives inhibit Candida albicans (MIC = 8 µg/mL) .
-
Anti-inflammatory activity : N-((5-(4-chlorophenyl)pyrazolyl)methylene)aniline derivatives reduce edema by 75% .
Key Research Findings
-
Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring increase antifungal and anti-inflammatory potency .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction yields in substitution and cyclization reactions.
This compound’s reactivity and modular synthesis make it a versatile scaffold for drug discovery and materials science. Further studies should explore its catalytic applications and in vivo pharmacokinetics.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The thiazole-2-yl substituent (A16 in ) enhances acetylcholinesterase (AChE) inhibition compared to the furan-2-carbonyl group, likely due to improved π-π stacking with the enzyme’s active site.
- Anti-inflammatory Activity: The 4-aminophenyl analogue (compound 7 in ) exhibits superior anti-inflammatory activity (IC50 = 419.05 µg/mL) over the parent compound, attributed to hydrogen bonding between the amino group and protein targets.
- Synthetic Accessibility : Thiocarbamoyl derivatives (e.g., ) achieve higher yields (72%) due to favorable cyclization kinetics, whereas bulky substituents like benzenesulfonamide reduce yields (30%) due to steric hindrance .
Pharmacological Profile Relative to Analogues
Key Findings:
- Anticancer Activity : The parent compound shows moderate activity against HCT116 colon cancer cells, while chloro-substituted thiazole derivatives (e.g., ) exhibit enhanced antimicrobial and anticancer effects due to improved membrane permeability .
- Neuroprotective Potential: Thiazolyl-pyrazoline derivatives (e.g., A16 in ) outperform the furan-carbonyl parent compound in AChE inhibition, suggesting thiazole’s critical role in crossing the blood-brain barrier.
Structure-Activity Relationship (SAR) Insights
- Position 1 (R1) : Thiocarbamoyl or thiazole groups enhance enzymatic inhibition (AChE, BuChE) via hydrophobic interactions, whereas furan-carbonyl groups prioritize anti-inflammatory activity .
- Position 3 (R3) : Electron-donating groups (e.g., 4-methoxyphenyl in ) improve solubility but reduce anticancer potency. In contrast, halogenated aryl groups (e.g., 4-chlorophenyl in ) increase cytotoxicity.
- Benzodioxole Moiety : The 1,3-benzodioxole group at position 5 is conserved across analogues for its metabolic stability and π-stacking capability .
Preparation Methods
Synthesis of 3-(1,3-Benzodioxol-5-yl)-1-Phenylprop-2-en-1-one (Chalcone Intermediate)
The chalcone intermediate is prepared through base-catalyzed condensation. A mixture of 1,3-benzodioxole-5-carbaldehyde (1.0 eq) and acetophenone (1.2 eq) reacts in ethanol with sodium hydroxide (20% w/v) at 60°C for 6 hours. The reaction proceeds via enolate formation, followed by dehydration to yield the α,β-unsaturated ketone.
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Solvent | Ethanol |
| Catalyst | NaOH (20% w/v) |
| Reaction Time | 6 hours |
| Temperature | 60°C |
Characterization by -NMR confirms the trans-configuration of the chalcone, with olefinic protons resonating at δ 7.2–7.8 ppm (J = 15.6 Hz).
Cyclization to 5-(1,3-Benzodioxol-5-yl)-3-Phenyl-4,5-Dihydro-1H-Pyrazole
The chalcone undergoes cyclization with hydrazine hydrate in refluxing ethanol to form the pyrazoline core. This step exploits the nucleophilic addition of hydrazine to the α,β-unsaturated ketone, followed by intramolecular cyclization.
Reaction Optimization
Key parameters influencing yield and regioselectivity include:
-
Hydrazine stoichiometry : A 1.2:1 molar ratio of hydrazine to chalcone minimizes side products.
-
Solvent polarity : Ethanol enhances solubility and stabilizes intermediates.
-
Temperature : Reflux conditions (78°C) accelerate cyclization without decomposition.
| Parameter | Value |
|---|---|
| Yield | 72–80% |
| Solvent | Ethanol |
| Hydrazine Ratio | 1.2:1 (hydrazine:chalcone) |
| Reaction Time | 8 hours |
The product, 5-(1,3-benzodioxol-5-yl)-3-phenyl-4,5-dihydro-1H-pyrazole, is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystals (m.p. 142–144°C).
Acylation with Furan-2-Carbonyl Chloride
The pyrazoline’s N1 position is acylated using furan-2-carbonyl chloride under Schotten-Baumann conditions. This step requires careful pH control to avoid hydrolysis of the acid chloride.
Reaction Mechanism and Conditions
-
Base selection : Sodium bicarbonate (NaHCO) neutralizes HCl byproduct, maintaining a pH of 8–9.
-
Solvent system : Dichloromethane (DCM) and water facilitate biphasic reaction conditions.
-
Stoichiometry : A 1.5:1 molar ratio of furan-2-carbonyl chloride to pyrazoline ensures complete acylation.
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Solvent | DCM/HO (1:1) |
| Base | NaHCO (2.0 eq) |
| Reaction Time | 4 hours |
| Temperature | 0–5°C (ice bath) |
The acylated product is extracted with DCM, dried over anhydrous NaSO, and purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3).
Catalytic Coupling and Functionalization
Alternative routes employ palladium-catalyzed cross-coupling to introduce the benzodioxole moiety post-cyclization. For example, Suzuki-Miyaura coupling between a bromopyrazoline intermediate and 1,3-benzodioxol-5-ylboronic acid achieves regioselective functionalization.
Suzuki-Miyaura Coupling Protocol
-
Catalyst : Pd(PPh) (5 mol%)
-
Base : KCO (2.0 eq)
-
Solvent : Toluene/EtOH/HO (4:1:1)
-
Temperature : 90°C, 12 hours
| Parameter | Value |
|---|---|
| Yield | 60–68% |
| Pd Loading | 5 mol% |
| Reaction Time | 12 hours |
This method circumvents challenges in direct cyclization but requires additional steps for boronic acid preparation.
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis. Ball-milling the chalcone with hydrazine hydrate and catalytic ZnO nanoparticles (10 mol%) achieves 88% yield in 2 hours, reducing waste and energy consumption.
| Parameter | Value |
|---|---|
| Yield | 85–88% |
| Catalyst | Nano-ZnO (10 mol%) |
| Reaction Time | 2 hours |
| Temperature | Ambient (mechanical energy) |
Analytical Characterization and Quality Control
Final product validation involves:
-
HPLC : Purity >98% (C18 column, acetonitrile/water 70:30).
-
MS (ESI) : m/z 361.1 [M+H].
-
-NMR : Key signals include δ 5.95–6.05 (benzodioxole OCHO), δ 7.2–7.5 (phenyl protons), and δ 8.1 (furan carbonyl).
Challenges and Mitigation Strategies
-
Regioselectivity : Competing 1,3- and 1,5-diacylation is minimized using bulky acylating agents (e.g., furan-2-carbonyl chloride).
-
Byproducts : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials and dimeric species.
-
Scale-up : Continuous flow reactors improve heat/mass transfer, enhancing yield to 75% at 100 g scale .
Q & A
Q. What are the optimized synthetic routes for preparing 5-(2H-1,3-benzodioxol-5-yl)-1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazole?
Methodological Answer: The synthesis typically involves a multi-step approach:
Cyclocondensation : React α,β-unsaturated ketones (e.g., chalcone derivatives) with hydrazine hydrate in ethanol under reflux to form the pyrazoline core .
Acylation : Introduce the furan-2-carbonyl group via nucleophilic substitution or coupling reactions. For example, use furan-2-carbonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate high-purity product.
Key Parameters for Optimization:
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Reaction Temperature | 60–80°C (reflux) | Facilitate cyclization |
| Solvent | Ethanol or Acetic Acid | Protonation of intermediates |
| Catalyst | None (acid-free conditions) | Avoid side reactions |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm regiochemistry of the pyrazoline ring and substituent orientation. Key signals include:
- X-ray Crystallography : Employ SHELXL (via Bruker SMART diffractometer) for structure elucidation. Refinement parameters (e.g., R factor < 0.05) ensure accuracy .
Example Crystallographic Data (from analogous compounds):
| Parameter | Value (Å/°) | Source |
|---|---|---|
| Unit Cell (a, b, c) | 10.228, 11.018, 12.604 | |
| α, β, γ Angles | 107.8°, 100.4°, 112.8° |
Q. How can researchers screen this compound for biological activity in academic settings?
Methodological Answer:
- Antioxidant Assays : Use DPPH radical scavenging (IC₅₀) and FRAP assays. Dissolve the compound in DMSO (≤1% v/v) and compare to ascorbic acid controls .
- Antidiabetic Screening : Streptozotocin-induced diabetic rodent models (e.g., mice) with glucose tolerance tests. Monitor blood glucose levels post-administration (50–100 mg/kg dose) .
Advanced Questions
Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?
Methodological Answer:
- Challenges :
- Solutions :
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
Methodological Answer:
- Modification Sites :
- Benzodioxole Ring : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance antioxidant activity .
- Furan Carbonyl : Replace with thiophene or isoxazole to alter pharmacokinetics .
- Assay Design :
Q. What computational methods are suitable for predicting conformational dynamics of the pyrazoline ring?
Methodological Answer:
- Ring Puckering Analysis : Apply Cremer-Pople parameters (q₂, θ, φ) to quantify non-planarity using Gaussian 16 at the B3LYP/6-311++G(d,p) level .
- MD Simulations : Run 100-ns trajectories (AMBER force field) in explicit solvent to study flexibility of the 4,5-dihydro-1H-pyrazole moiety .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Case Example : If antidiabetic activity varies between in vitro and in vivo models:
- Replicate Experiments : Ensure consistent assay conditions (e.g., cell lines, animal strains).
- Structural Validation : Confirm compound integrity via HPLC-MS post-bioassay.
- Mechanistic Studies : Use Western blotting to assess downstream targets (e.g., GLUT4 expression) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
